molecular formula C9H11ClOS B13593068 (1-((5-Chlorothiophen-2-yl)methyl)cyclopropyl)methanol

(1-((5-Chlorothiophen-2-yl)methyl)cyclopropyl)methanol

Cat. No.: B13593068
M. Wt: 202.70 g/mol
InChI Key: HUFJUFBHPONXCX-UHFFFAOYSA-N
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Description

(1-((5-Chlorothiophen-2-yl)methyl)cyclopropyl)methanol is a chemical compound with the molecular formula C9H11ClOS It is characterized by the presence of a cyclopropyl group attached to a methanol moiety, with a 5-chlorothiophen-2-ylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((5-Chlorothiophen-2-yl)methyl)cyclopropyl)methanol typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with cyclopropylmethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

(1-((5-Chlorothiophen-2-yl)methyl)cyclopropyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-((5-Chlorothiophen-2-yl)methyl)cyclopropyl)methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-((5-Chlorothiophen-2-yl)methyl)cyclopropyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, such as the presence of a cyclopropyl group and a 5-chlorothiophen-2-ylmethyl substituent. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C9H11ClOS

Molecular Weight

202.70 g/mol

IUPAC Name

[1-[(5-chlorothiophen-2-yl)methyl]cyclopropyl]methanol

InChI

InChI=1S/C9H11ClOS/c10-8-2-1-7(12-8)5-9(6-11)3-4-9/h1-2,11H,3-6H2

InChI Key

HUFJUFBHPONXCX-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CC=C(S2)Cl)CO

Origin of Product

United States

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